methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by the presence of iodine, trifluoroethyl, and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-diketone or an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Attachment of the Trifluoroethyl Group: The trifluoroethyl group is typically introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions, where the pyrazole ring or the trifluoroethyl group is oxidized. Reduction reactions may also occur, particularly at the ester functional group.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while a Suzuki coupling would produce a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the pyrazole ring is a common motif in many bioactive molecules.
Industry
In the industrial sector, the compound may be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity. It may also find applications in material science for the synthesis of novel polymers or advanced materials.
Mechanism of Action
The mechanism by which methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
- Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
- Methyl 4-iodo-1-(2,2,2-difluoroethyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as iodination and coupling reactions. The trifluoroethyl group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs.
Properties
IUPAC Name |
methyl 4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3IN2O2/c1-15-6(14)5-4(11)2-13(12-5)3-7(8,9)10/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNKRUBUEKHTLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1I)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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